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Introduction to PLK1 and Its Central Role in Cell Cycle
Regulation

Polo-like Kinase 1 (PLK1) is a master regulator of mitosis that plays indispensable roles in controlling the

G2/M transition, mitotic entry, and progression. As a serine/threonine kinase, PLK1 is characterized by its

unique domain structure featuring an N-terminal kinase domain and a C-terminal polo-box domain that

regulates its subcellular localization and substrate specificity [1]. PLK1 expression is tightly cell cycle-

regulated, accumulating during S phase, peaking in G2/M phase, and declining sharply after mitosis [2].

This precise temporal regulation allows PLK1 to coordinate multiple critical events in cell division,

including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis [3]

[2].

The significance of PLK1 extends beyond basic cell biology to cancer therapeutics, as it is frequently

overexpressed in various human tumors and is associated with poor prognosis [3] [4]. PLK1's oncogenic

properties stem from its ability to drive cell cycle progression while potentially overcoming tumor

suppressor mechanisms, making it an attractive target for anticancer drug development [3]. This technical

review comprehensively examines PLK1's structure, molecular functions in G2/M transition, experimental
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methodologies for its study, and therapeutic implications, providing researchers with actionable protocols

and conceptual frameworks for advancing PLK1-targeted basic and translational research.

Molecular Structure and Regulatory Mechanisms of
PLK1

Domain Organization and Structural Features

PLK1 consists of two primary functional domains connected by an inter-domain linker (IDL). The N-

terminal kinase domain (KD) is highly conserved among polo-like kinase family members and contains the

catalytic activity responsible for phosphorylating key mitotic substrates [1]. The C-terminal polo-box

domain (PBD) is a unique characteristic of the Polo-like kinase family, comprised of two polo-box motifs

(PB1 and PB2) that form a phosphopeptide-binding module [1]. This domain recognizes and binds serine-

[phosphothreonine/phosphoserine]-(proline/X) motifs on substrates that have often been "primed" by

phosphorylation from other kinases, with CDK1 being a notable priming kinase [1]. The structural

organization of these domains is critical for PLK1's regulation and function, with the PBD acting both as an

autoinhibitory domain and as a subcellular localization determinant [1].

Table 1: Structural Domains of PLK1

Domain
Residue
Range

Function Regulatory Features

Kinase

Domain (KD)

1-324 Catalytic phosphorylation

of substrates

Activated by T210 phosphorylation;

subject to autoinhibition by PBD

Polo-Cap 325-367 Connects KD and PBD Contains α-helical segment, loop, 310

helix motif

Polo-Box 1

(PB1)

368-439 Phosphopeptide binding Forms β sandwich with PB2; contains

Trp414 critical for Ser-pThr binding
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Domain
Residue
Range

Function Regulatory Features

Linker L2 440-470 Connects PB1 and PB2 Antiparallel to L1; contributes to

hydrophobic core

Polo-Box 2

(PB2)

471-603 Phosphopeptide binding Contains His538 and Lys540 for

phosphothreonine binding

Mechanisms of PLK1 Activation and Regulation

PLK1 activity is regulated through multiple interconnected mechanisms that ensure its precise spatial and

temporal control during cell cycle progression. The auto-inhibitory conformation occurs through

intramolecular interactions between the PBD and KD, maintaining PLK1 in a closed, inactive state [1].

Activation involves several key steps: phosphosubstrate binding to the PBD, phosphorylation at T210 in

the activation loop of the kinase domain, and engagement with regulatory proteins such as Bora, which

can induce an open, active conformation by disrupting the domain-domain inhibitory interactions [1].

Additionally, PLK1 can undergo oligomeric regulation, existing as homodimers and heterodimers with

PLK2, which likely play context-dependent roles in its function [1].

The cell cycle-dependent expression of PLK1 is another critical regulatory layer, with protein levels low

throughout G0, G1, and S phase, increasing in G2, and peaking in M phase [1]. During interphase, PLK1 is

primarily cytoplasmic, but as levels increase in G2/M, it localizes to the nucleus and various mitotic

structures including centrosomes, kinetochores, the spindle midzone, centromeres, and the post-mitotic

bridge [1]. This precise subcellular localization is mediated by the PBD, which recognizes specific

phosphorylated docking proteins at these sites, ensuring that PLK1 phosphorylates the appropriate substrates

at the correct time and location [1].

PLK1's Central Role in G2/M Transition

Molecular Mechanisms of G2/M Transition Control
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The G2-to-M transition represents one of the most critical control points in the cell cycle, and PLK1 serves

as a master regulator of this process. PLK1 directly controls the activation of CDK1-cyclin B complexes

(also known as Maturation-Promoting Factor or MPF), which is the universal mitotic inducer in eukaryotic

cells [5]. PLK1 achieves this through a multi-pronged regulatory approach, phosphorylating and activating

the positive regulator Cdc25C phosphatase while simultaneously phosphorylating and inhibiting the

negative regulators WEE1 and PKMYT1/MYT1 kinases [3] [2]. This dual action creates a robust

regulatory circuit that promotes the rapid and irreversible activation of CDK1-cyclin B complexes, driving

the cell into mitosis [3].

Beyond regulating the core CDK1 activation machinery, PLK1 also phosphorylates cyclin B1 (CCNB1) on

centrosomes during prophase, contributing to the local activation of CDK1-cyclin B complexes at this

critical organelle [2]. Additionally, PLK1 phosphorylates the transcription factor FOXM1, enhancing its

transcriptional activity and promoting the expression of mitotic regulators [2]. This comprehensive control

over both post-translational and transcriptional regulation allows PLK1 to coordinate the complex

morphological and biochemical changes required for mitotic entry, including centrosome maturation, nuclear

envelope breakdown, and chromosome condensation.

Key Substrates and Functional Processes in G2/M Transition

Table 2: Key PLK1 Substrates in G2/M Transition and Their Functional Roles

Substrate
Phosphorylation
Site

Functional Consequence Biological Process

Cdc25C Multiple Activation G2/M transition

WEE1 Multiple Inhibition G2/M transition

PKMYT1/MYT1 Multiple Inhibition G2/M transition

Cyclin B1
(CCNB1)

Multiple Enhanced activity Centrosomal CDK1
activation

FOXM1 Multiple Transcriptional activation Expression of mitotic
genes
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Substrate
Phosphorylation
Site

Functional Consequence Biological Process

BORA Multiple PLK1 activation G2/M progression

KIZ Unknown Centrosome maturation Spindle assembly

NEDD1 Unknown γ-tubulin ring complex

recruitment

Spindle formation

The centrosome maturation function of PLK1 deserves particular emphasis, as it is essential for

establishing a bipolar mitotic spindle. PLK1 phosphorylates KIZ and NEDD1, promoting the subsequent

targeting of the γ-tubulin ring complex (γTuRC) to the centrosome, which is a critical step for proper spindle

formation [2]. Additionally, phosphorylation of the NINL component of the centrosome leads to its

dissociation from other centrosomal proteins, facilitating centrosome separation and spindle assembly [2].

These coordinated actions ensure that the cell builds a structurally and functionally competent mitotic

apparatus capable of accurate chromosome segregation.

Experimental Approaches for Studying PLK1 Function

PLK1 Inhibition Protocols and Methodologies

The functional investigation of PLK1 in G2/M transition relies heavily on specific pharmacological

inhibitors and genetic perturbation approaches. For pharmacological inhibition, several well-

characterized compounds are available, including Volasertib (BI6727), BI2536, GSK461364, and

Rigosertib [3] [6]. These inhibitors typically target the ATP-binding pocket of PLK1's kinase domain,

effectively blocking its catalytic activity. In experimental settings, treatment concentrations and durations

must be carefully optimized; for example, in erythroid differentiation studies, GSK461364 and BI6727 were

used at concentrations ranging from 10-100 nM, with effects observable within 24-48 hours [6]. For in vivo

studies in mouse models, BI6727 has been administered via intraperitoneal injection at 25 mg/kg once

weekly [6].
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Genetic approaches to manipulate PLK1 function include RNA interference (siRNA/shRNA), CRISPR-

Cas9-mediated gene editing, and dominant-negative constructs. PLK1 depletion using RNAi has been

particularly informative in revealing the differential dependence of cancer cells on PLK1 based on their p53

status [7]. p53-deficient cancer cells typically show greater sensitivity to PLK1 depletion, experiencing

G2/M arrest and apoptosis, whereas cancer cells with functional p53 generally exhibit only slowed

proliferation without cell cycle arrest [7]. When implementing these approaches, researchers should include

appropriate controls (e.g., non-targeting siRNA, vehicle-treated controls) and validate knockdown efficiency

using Western blotting or qRT-PCR.

Phenotypic Analysis of PLK1 Inhibition

The functional consequences of PLK1 inhibition can be assessed through multiple complementary

approaches:

Cell Cycle Analysis: Using flow cytometry with EdU incorporation or propidium iodide staining to

measure DNA content, PLK1 inhibition typically results in G2/M phase arrest [6]. EdU staining

protocols involve incubating cells with 10 μM EdU for 2 hours before fixation and detection using

click chemistry, allowing identification of actively replicating cells (S phase) versus those arrested in

G2/M [6].

Apoptosis Assessment: Employing Annexin V/propidium iodide staining followed by flow cytometry

to quantify apoptotic cells. PLK1 inhibition often induces mitochondrial-mediated apoptosis,

characterized by reduced mitochondrial membrane potential and activation of caspase pathways [6].

Morphological Analysis: Using May-Grunwald Giemsa staining to examine cellular and nuclear

morphology. This approach can reveal abnormal nuclear structures and maturation defects in

erythroid cells following PLK1 inhibition [6].

Colony Formation Assays: Culturing cells in semi-solid media (e.g., MethoCult) to assess

proliferative capacity and differentiation potential. For erythroid progenitors, this allows quantification

of BFU-E (burst-forming unit-erythroid) and CFU-E (colony-forming unit-erythroid) colonies [6].

The following diagram illustrates the key molecular interactions and experimental approaches for studying

PLK1 in G2/M transition:
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Molecular regulation of G2/M transition by PLK1 and experimental approaches for its investigation. PLK1

integrates signals from DNA damage and p53 pathways to control CDK1 activation through regulation of

Cdc25C and Wee1.

PLK1 in Cancer and Therapeutic Development

PLK1 as an Oncogenic Driver and Therapeutic Target

PLK1 is widely recognized as a proto-oncogene whose overexpression is frequently observed in diverse

human cancers, including colon, lung, prostate, and hematological malignancies [3] [1]. The oncogenic

properties of PLK1 stem from its ability to drive cell cycle progression while potentially overcoming tumor

suppressor mechanisms. Specifically, PLK1 can inhibit the transactivation and pro-apoptotic functions of

p53 through physical interaction and phosphorylation, thereby enabling continued proliferation despite

genomic abnormalities [3]. Additionally, PLK1 overexpression can lead to centrosome amplification and

subsequent chromosomal instability, further promoting tumorigenesis [3]. Evidence from overexpression

studies in NIH3T3 cells demonstrates that elevated PLK1 levels can induce transformation, with these cells

acquiring the ability to form foci, grow in soft agar, and generate tumors in nude mice [3].

The therapeutic potential of PLK1 inhibition is particularly promising for specific cancer subtypes.

Cancers driven by K-RAS mutations, which include many colon and lung cancers, show particular

dependence on PLK1 function [3]. When PLK1 expression is silenced using RNA interference in cell culture

models, K-RAS mutant cells are selectively killed while normal cells remain relatively unaffected [3]. This

synthetic lethal interaction between oncogenic K-RAS and PLK1 dependency provides a promising

therapeutic strategy for addressing these historically challenging-to-treat cancers. Furthermore, PLK1

inhibition has demonstrated efficacy in overcoming resistance mechanisms in other cancer contexts, such as

mediating sensitivity in head and neck squamous cell carcinoma with AJUBA mutations and showing

synergistic effects with cMet inhibition in mesenchymal non-small cell lung cancer models [3].

Clinical Development of PLK1-Targeted Therapies
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Several PLK1 inhibitors have advanced to clinical trials, with varying degrees of success. Volasertib has

been extensively evaluated in acute myeloid leukemia (AML) and shows significant clinical activity [3].

Rigosertib, which inhibits PLK1 along with other targets including RAS and PI3K pathways, has also

progressed to clinical testing [3]. More recently, onvansertib has emerged as a promising candidate with

ongoing clinical studies [1]. However, the clinical development of PLK1 inhibitors has faced challenges,

including toxicity concerns such as anemia observed with several PLK1-targeted therapies [6].

The hematological toxicity associated with PLK1 inhibition deserves particular attention in therapeutic

development. Studies using human umbilical cord blood-derived CD34+ cell-based erythroid differentiation

systems and mouse models have demonstrated that PLK1 inhibitors significantly suppress erythroid cell

proliferation, induce G2/M phase cell cycle arrest, increase apoptosis in erythroid cells, and lead to the

formation of abnormally nucleated late-stage erythroblasts [6]. In vivo, PLK1 inhibitor administration in

mice induces severe anemia, evidenced by marked reductions in red blood cells and hemoglobin levels [6].

More specifically, PLK1 inhibition impairs the differentiation and erythroid commitment of hematopoietic

stem cells in the bone marrow, resulting in abnormal accumulation of BFU-E cells and reduced proliferation

and differentiation of CFU-E, ultimately decreasing the number of terminal erythrocytes [6].

Conclusion and Future Perspectives

PLK1 represents a critical regulator of G2/M transition with multifaceted roles in coordinating mitotic

entry and progression. Its unique structural features, particularly the autoinhibitory mechanism mediated by

the polo-box domain, provide sophisticated regulation of its kinase activity and subcellular localization. The

development of PLK1-targeted therapies continues to advance, with several inhibitors in clinical trials,

though challenges remain regarding therapeutic index and specific toxicities such as anemia.

Future research directions should focus on several key areas. First, better understanding of PLK1

regulation in different cellular contexts may reveal new opportunities for therapeutic intervention. Second,

identification of predictive biomarkers for PLK1 inhibitor sensitivity will be crucial for patient selection

and clinical efficacy. The differential sensitivity of p53-deficient cancers to PLK1 inhibition represents an

important example of such context dependence [7]. Third, combination therapy strategies that leverage

synthetic lethal interactions or overcome resistance mechanisms hold significant promise, such as the

combination of PLK1 and EGFR inhibition in non-small cell lung cancer models [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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